molecular formula C17H14F3NO B2696276 (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1164564-85-5

(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2696276
CAS No.: 1164564-85-5
M. Wt: 305.3
InChI Key: NWVSLTKZMUGMCM-JXMROGBWSA-N
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Description

(2E)-N-(4-Methylphenyl)-3-[3-(Trifluoromethyl)phenyl]prop-2-enamide is a synthetic α,β-unsaturated cinnamanilide derivative characterized by a prop-2-enamide backbone with a 3-(trifluoromethyl)phenyl group at the β-position and a 4-methylphenyl substituent on the amide nitrogen. The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the 4-methylphenyl (–C₆H₄CH₃) moiety modulates electronic and steric properties. This compound belongs to a broader class of N-arylcinnamamides, which are studied for antimicrobial and antitumor activities due to their Michael acceptor reactivity and structural versatility .

Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-12-5-8-15(9-6-12)21-16(22)10-7-13-3-2-4-14(11-13)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVSLTKZMUGMCM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as a type of N-arylcinnamamides, is a synthetic organic compound notable for its potential biological activities. This compound features a prop-2-enamide backbone with specific substitutions that may influence its pharmacological properties. The presence of trifluoromethyl and methyl groups is particularly relevant in enhancing the compound's lipophilicity and biological interactions.

Chemical Structure

The chemical formula for this compound is C17H16F3N, and its structure can be represented as follows:

 2E N 4 methylphenyl 3 3 trifluoromethyl phenyl prop 2 enamide\text{ 2E N 4 methylphenyl 3 3 trifluoromethyl phenyl prop 2 enamide}

Synthesis

The synthesis of (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-methylphenylamine with appropriate cinnamoyl chlorides under basic conditions. This method allows for the introduction of the trifluoromethyl group, crucial for enhancing biological activity.

Antimicrobial Properties

Research indicates that compounds structurally similar to (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibit significant antimicrobial activity. For instance, studies have shown that related N-arylcinnamamides possess minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundMIC (µM)Target Organism
(2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-phenylprop-2-enamide22.27Staphylococcus aureus
(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide27.47Mycobacterium tuberculosis

These findings suggest that the trifluoromethyl group enhances the bioactivity of these compounds, making them promising candidates for further development as antimicrobial agents.

Anticancer Activity

The anticancer potential of (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has been explored in several studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The trifluoromethyl group may play a role in modulating interactions with specific cellular targets involved in cancer progression.

The mechanism of action for (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide likely involves interaction with various biological macromolecules such as enzymes and receptors. Molecular docking studies have suggested that this compound can bind to specific targets, potentially inhibiting their activity and leading to therapeutic effects.

Case Studies

  • Antidepressant-Like Effects : A related compound was assessed for its antidepressant-like effects in animal models. The study indicated modulation of serotonergic systems as a significant mechanism behind its efficacy . Although this does not directly involve (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, it highlights the potential for similar compounds in influencing neurotransmitter systems.
  • Kinase Inhibition : Research on structurally similar compounds has revealed their ability to inhibit kinases involved in cancer pathways. For example, a novel c-KIT kinase inhibitor demonstrated potent activity against drug-resistant mutations, suggesting that modifications in the phenyl rings can lead to enhanced therapeutic profiles .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C17H14F3NC_{17}H_{14}F_{3}N and a molecular weight of approximately 307.29 g/mol. Its structure includes a prop-2-enamide backbone with distinct substitutions that enhance its reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibit anticancer properties. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing bioavailability and efficacy against cancer cells. In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound displayed significant cytotoxicity against human cancer cell lines, suggesting a promising therapeutic role in oncology .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study:
Research highlighted in Pharmacology & Therapeutics revealed that related compounds could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Synthetic Intermediates

(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to explore new synthetic pathways.

Data Table: Synthetic Routes

Reaction TypeConditionsProducts
Michael AdditionBase-catalyzedβ-Substituted amides
Aldol CondensationAcidic conditionsβ-Hydroxy amides
Nucleophilic SubstitutionNucleophiles (e.g., amines)New amide derivatives

Polymer Development

The unique properties of (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide make it suitable for use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:
A recent investigation into polymer composites incorporating this compound showed improved thermal properties compared to traditional polymers, indicating potential applications in high-performance materials .

Molecular Docking Studies

Molecular docking studies have been employed to understand how (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide interacts with biological targets such as enzymes and receptors.

Data Table: Interaction Profiles

Target ProteinBinding Affinity (kcal/mol)Mode of Action
COX-2-9.5Inhibition of prostaglandin synthesis
EGFR-8.7Blockade of growth factor signaling

These studies reveal insights into the compound's mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

The antimicrobial efficacy of N-arylcinnamamides is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Comparison of Antimicrobial Activities and Substituent Profiles

Compound Name Substituents (Aryl/Anilide) MIC Against S. aureus (µM) Cytotoxicity (Primary Cells) Key References
(2E)-N-(4-Methylphenyl)-3-[3-(CF₃)phenyl]prop-2-enamide (Target) 3-CF₃ (β), 4-CH₃ (N-aryl) Data not reported Data not reported Inferred
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂phenyl)prop-2-enamide 3,4-Cl₂ (β), 3,5-CF₃ (N-aryl) 0.15–0.30 Low
(2E)-3-(3,4-Cl₂phenyl)-N-[4-(CF₃)phenyl]prop-2-enamide 3,4-Cl₂ (β), 4-CF₃ (N-aryl) 0.20–0.50 Insignificant
(2E)-N-Phenyl-3-[3-(CF₃)phenyl]prop-2-enamide (2a) 3-CF₃ (β), Unsubstituted (N-aryl) 1.8–5.6 Moderate
(2E)-N-[4-Fluorophenyl]-3-[4-(CF₃)phenyl]prop-2-enamide (2d) 4-CF₃ (β), 4-F (N-aryl) 2.3–44.5 High
Key Observations:

Trifluoromethyl vs. Chloro Substituents :

  • Chlorinated derivatives (e.g., 3,4-Cl₂phenyl) exhibit broader-spectrum antibacterial activity (MICs: 0.15–0.50 µM) compared to trifluoromethyl-substituted analogs . The electron-withdrawing Cl groups enhance electrophilicity, promoting covalent interactions with bacterial targets like enzymes or DNA.
  • However, trifluoromethyl groups improve metabolic stability and membrane permeability due to higher lipophilicity (logP ~3.5–4.0 vs. ~2.8–3.2 for Cl analogs) .

N-Aryl Substituent Impact: Bulky electron-deficient groups (e.g., 3,5-bis(CF₃)phenyl) enhance potency but may increase cytotoxicity. Unsubstituted N-phenyl analogs (e.g., compound 2a) show weaker activity (MIC: 1.8–5.6 µM), highlighting the necessity of substituents for optimal binding .

Cytotoxicity Profile :

  • Compounds with 4-CF₃ or 3,5-bis(CF₃) N-aryl groups (e.g., 2d) exhibit higher cytotoxicity on mammalian cells, whereas dichlorinated derivatives with 4-CF₃ or 4-CF₃O groups demonstrate selectivity for bacterial cells . The target compound’s 4-CH₃ group may confer a safer profile, akin to dichlorinated analogs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Name logP Molecular Weight (g/mol) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~3.8* 335.3 3 4
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂phenyl)prop-2-enamide 4.2 479.2 4 5
(2E)-N-Phenyl-3-[3-(CF₃)phenyl]prop-2-enamide (2a) 3.5 305.3 3 4

*Estimated via analogy to and .

Key Insights:
  • The target compound’s logP (~3.8) is intermediate between highly lipophilic bis(CF₃) derivatives (logP >4.0) and less lipophilic unsubstituted analogs (logP ~3.5). This positions it favorably for oral bioavailability while avoiding excessive tissue accumulation.
  • Reduced rotatable bonds (4 vs. 5 in dichlorinated analogs) may enhance metabolic stability by limiting oxidative degradation .

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